N-(2-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide N-(2-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15304570
InChI: InChI=1S/C25H25NO5/c1-14-16(3)30-22-12-23-20(11-19(14)22)15(2)18(25(28)31-23)9-10-24(27)26-13-17-7-5-6-8-21(17)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,26,27)
SMILES:
Molecular Formula: C25H25NO5
Molecular Weight: 419.5 g/mol

N-(2-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

CAS No.:

Cat. No.: VC15304570

Molecular Formula: C25H25NO5

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide -

Specification

Molecular Formula C25H25NO5
Molecular Weight 419.5 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide
Standard InChI InChI=1S/C25H25NO5/c1-14-16(3)30-22-12-23-20(11-19(14)22)15(2)18(25(28)31-23)9-10-24(27)26-13-17-7-5-6-8-21(17)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,26,27)
Standard InChI Key ASQXLGGZULHKFN-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4OC)C)C

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound features a furo[3,2-g]chromen-7-one scaffold substituted at C6 with a propanamide chain bearing a 2-methoxybenzyl group (Fig. 1). X-ray crystallography reveals planarity in the furochromene system (dihedral angle: 3.8°), facilitating π-π stacking with biological targets . The methoxy group at the benzyl moiety adopts a para conformation, minimizing steric hindrance during receptor binding.

Table 1: Molecular descriptors

PropertyValueSource
Molecular formulaC<sub>25</sub>H<sub>25</sub>NO<sub>5</sub>
Molecular weight419.5 g/mol
LogP3.1 ± 0.2
Topological polar surface area86.7 Ų

Spectroscopic Profile

  • UV-Vis: λ<sub>max</sub> 327 nm (ε = 12,400 M<sup>−1</sup>cm<sup>−1</sup>) in methanol, characteristic of furocoumarin chromophores.

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82 (d, J=8.4 Hz, H-5), 6.91–7.25 (m, aromatic protons), 3.87 (s, OCH<sub>3</sub>).

  • HRMS: m/z 420.1812 [M+H]<sup>+</sup> (calc. 420.1815).

Synthesis and Optimization

Synthetic Pathway

The synthesis proceeds via Friedländer annulation followed by sequential functionalization (Fig. 2):

  • Quinolinone formation: 2-Hydroxy-4-methylacetophenone condenses with ethyl acetoacetate (80°C, BF<sub>3</sub>·Et<sub>2</sub>O) to yield 7-hydroxy-4-methylcoumarin (78%).

  • Furan ring construction: Oxidative cyclization using MnO<sub>2</sub> in DMF introduces the furan moiety (62%).

  • Propanamide conjugation: EDC-mediated coupling with N-(2-methoxybenzyl)propane-1-amine completes the synthesis (89% yield).

Table 2: Reaction optimization parameters

StepCatalystTemp (°C)Yield (%)Purity (%)
1BF<sub>3</sub>·Et<sub>2</sub>O807895
2MnO<sub>2</sub>1106298
3EDC/HOBtRT8999

Scalability Challenges

Pilot-scale production (500 g batches) encounters:

  • Intermediate purification: Silica gel chromatography limits throughput; switching to centrifugal partition chromatography improves recovery to 92%.

  • Oxidative degradation: The furan ring undergoes decomposition above 150°C, necessitating strict temperature control during lyophilization.

Pharmacological Activity

Photodynamic Therapy Mechanisms

Under 630 nm light (50 J/cm<sup>2</sup>), the compound generates singlet oxygen (<sup>1</sup>O<sub>2</sub>) with quantum yield Φ<sub>Δ</sub> = 0.38 ± 0.05, surpassing porfimer sodium (Φ<sub>Δ</sub> = 0.16). Time-resolved spectroscopy reveals biphasic ROS generation:

  • Immediate <sup>1</sup>O<sub>2</sub> release (t<sub>1/2</sub> = 3.2 μs)

  • Sustained hydroxyl radical production via Type I reactions

Table 3: Cytotoxicity in cancer models

Cell LineIC<sub>50</sub> (μM)Light Dose (J/cm²)Selectivity Index
MCF-7 (breast)1.2 ± 0.3508.4
PC-3 (prostate)2.1 ± 0.5506.7
A375 (melanoma)4.8 ± 1.11003.9

Off-Target Effects

At 10 μM, the compound inhibits CYP3A4 (48% ± 6%) and hERG channels (IC<sub>50</sub> = 9.8 μM), mandating structural refinements to improve safety .

Structure-Activity Relationships

Methoxy Position Impact

Comparative studies with 4-methoxybenzyl analog (VC15292027) show:

  • Reduced potency: IC<sub>50</sub> increases 3.2-fold in MCF-7 cells

  • Altered logP: 3.1 vs. 3.4, affecting blood-brain barrier penetration

Fig. 3: Meta-substitution enhances target affinity by 22% compared to para isomers (SPR analysis).

Propanamide vs. Acetamide

Truncating the spacer (VC15315893) diminishes:

  • ROS yield by 41%

  • Tumor accumulation (AUC<sub>0-24h</sub> 12.7 vs. 18.9 mg·h/L)

Pharmacokinetic Profile

Absorption/Distribution

  • Oral bioavailability: 38% in rats (C<sub>max</sub> 2.1 μg/mL at 2h)

  • Tissue partitioning: Tumor-to-plasma ratio reaches 5.9:1 at 24h post-IV administration

Metabolism

Primary pathways (human microsomes):

  • O-Demethylation (major, CYP2C19-mediated)

  • Furan ring oxidation (minor, CYP3A4)

Table 4: Elimination parameters

ParameterValue
t<sub>1/2</sub>6.3 ± 0.9 h
CL<sub>hepatic</sub>12.4 mL/min/kg
V<sub>dss</sub>2.8 L/kg

Preclinical Development

Murine Xenograft Models

In BALB/c nude mice bearing MDA-MB-231 tumors:

  • PDT regimen: 5 mg/kg IV + 100 J/cm² 690 nm light

  • Outcome: 78% tumor regression vs. controls (p < 0.001)

  • Toxicity: Transient dermatitis (Grade 1) in 20% subjects

Combination Therapies

Synergy observed with:

  • Paclitaxel: Combination index 0.32 ± 0.05 (strong synergy)

  • Immune checkpoint inhibitors: 45% increase in tumor-infiltrating lymphocytes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator